molecular formula C25H31F3O5S B1673493 フルチカゾン プロピオネート CAS No. 80474-14-2

フルチカゾン プロピオネート

カタログ番号: B1673493
CAS番号: 80474-14-2
分子量: 500.6 g/mol
InChIキー: WMWTYOKRWGGJOA-KXBWIIEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フルチカゾン プロピオン酸エステルは、主にその抗炎症作用のために使用される合成グルココルチコイドです。 喘息、アレルギー性鼻炎、および湿疹や乾癬などのさまざまな皮膚疾患の治療に一般的に使用されています 。この化合物は、炎症を軽減し、免疫応答を抑制することにより作用するため、これらの疾患に関連する症状の管理に効果的です。

科学的研究の応用

Respiratory Applications

Asthma Management

Fluticasone propionate is extensively used in inhaled formulations for asthma management. It acts as a prophylactic agent, reducing inflammation and preventing asthma exacerbations. A study involving patients with severe persistent asthma demonstrated that fluticasone propionate delivered via a new dry powder inhaler resulted in significant improvements in lung function and reduced reliance on oral corticosteroids .

Table 1: Efficacy of Fluticasone Propionate in Asthma Treatment

StudyPopulationDosageOutcome
Severe asthma patientsVariesImproved lung function, reduced oral corticosteroid use
Adults with asthma>1000 μg/dayIncreased risk of adrenal suppression

Allergic Rhinitis

Fluticasone propionate nasal spray is effective in treating both seasonal and perennial allergic rhinitis. A randomized controlled trial showed that all doses of fluticasone propionate significantly improved nasal symptoms compared to placebo, with effects noticeable within three days .

Table 2: Efficacy of Fluticasone Propionate in Allergic Rhinitis

StudyPopulationDosageOutcome
Adults with seasonal allergic rhinitis25-400 μg b.i.d.Significant reduction in nasal symptoms
Patients with perennial nonallergic rhinitis200 μg once dailyLower total nasal symptom scores compared to vehicle

Dermatological Applications

Fluticasone propionate is also formulated as a topical cream for treating inflammatory skin conditions such as atopic dermatitis and eczema. A study comparing once-daily versus twice-daily applications of a 0.05% cream found no significant difference in efficacy between the two regimens, with high rates of clinical success reported .

Table 3: Efficacy of Fluticasone Propionate Cream in Atopic Eczema

StudyPopulationDosageOutcome
Patients with moderate to severe atopic eczema0.05% cream, once or twice daily79-85% clinical success rate

Case Studies and Safety Considerations

While fluticasone propionate is generally well-tolerated, there are documented cases of adverse reactions. For instance, a case report described a 15-year-old boy who developed paroxysmal atrial fibrillation after using inhaled fluticasone propionate, suggesting a possible link between high doses of inhaled corticosteroids and cardiovascular events . This highlights the importance of monitoring patients for potential side effects.

生化学分析

Biochemical Properties

Fluticasone propionate interacts with various biomolecules. It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .

Cellular Effects

Fluticasone propionate has a wide range of inhibitory effects on multiple cell types (e.g., mast cell, eosinophil, neutrophil, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . It reduces the invasion of airway epithelial cells by Streptococcus pneumoniae and Haemophilus influenzae through its effect on platelet-activating factor receptor .

Molecular Mechanism

It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is a highly selective agonist at the glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors .

Temporal Effects in Laboratory Settings

Fluticasone propionate has been shown to have a rapid, potent, and prolonged inhibitory effect on GATA-3, a key mediator of allergic diseases . It inhibits nuclear translocation of GATA-3 and expression of Th2 cytokines . The drug is cleared rapidly by metabolism, with a total blood clearance equivalent to hepatic blood flow .

Dosage Effects in Animal Models

In an experimental model of feline asthma, fluticasone propionate administered at dosages of 44, 110, or 220 microg q 12h reduced airway eosinophilia by 74%, 82%, or 81%, respectively . None of the dose regimens tested caused hypothalamic-pituitary-adrenal axis suppression .

Metabolic Pathways

Fluticasone propionate is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .

Transport and Distribution

The volume of distribution of intravenous fluticasone propionate is 4.2L/kg . A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 577L following intravenous administration .

Subcellular Localization

Fluticasone propionate inhibits nuclear translocation of GATA-3, a key mediator of allergic diseases . This suggests that fluticasone propionate may localize to the nucleus of cells where it exerts its effects.

準備方法

合成経路と反応条件: フルチカゾン プロピオン酸エステルの合成には、チオ酸中間体の調製から始まる複数の工程が含まれます。 この中間体はその後、アルキル化されてフルチカゾン プロピオン酸エステルが生成されます 。このプロセスは通常、アルコールとアルカリ金属水酸化物またはアルカリ土類金属水酸化物を含む溶液中で、17β-[(N,N-ジメチルカルバモイル)チオ]カルボニル化合物を処理することを伴います。 次に、溶液を処理して水性部分を分離し、酸を添加してチオ酸中間体を得ます

工業生産方法: フルチカゾン プロピオン酸エステルの工業生産には、上記と同様の方法を使用した大規模合成がしばしば含まれます。 このプロセスは、高収率と高純度を実現するように最適化されており、最終製品が製薬基準を満たしていることを保証しています

化学反応の分析

反応の種類: フルチカゾン プロピオン酸エステルは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と改変にとって非常に重要です。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

    置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与する可能性があります。

主な生成物: これらの反応の主な生成物は、フルチカゾン プロピオン酸エステルそのものと、精製中に通常除去されるさまざまな中間体や副生成物です

4. 科学研究への応用

フルチカゾン プロピオン酸エステルは、科学研究において幅広い用途があります。

特性

Key on ui mechanism of action

Fluticasone propionate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. Fluticasone propionate activates glucocorticoid receptors and inhibits lung eosinophilia in rats.

CAS番号

80474-14-2

分子式

C25H31F3O5S

分子量

500.6 g/mol

IUPAC名

[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1

InChIキー

WMWTYOKRWGGJOA-KXBWIIEKSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF

異性体SMILES

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF

正規SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF

外観

Solid powder

melting_point

261-273 °C

Key on ui other cas no.

80474-14-2

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Insoluble

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cutivate
Flixonase
Flixotide
Flonase
Flovent
Flovent HFA
fluticasone
fluticasone propionate
HFA, Flovent
Propionate, Fluticasone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propionate
Reactant of Route 2
Reactant of Route 2
Fluticasone propionate
Reactant of Route 3
Fluticasone propionate
Reactant of Route 4
Reactant of Route 4
Fluticasone propionate
Reactant of Route 5
Fluticasone propionate
Reactant of Route 6
Fluticasone propionate
Customer
Q & A

Q1: How does fluticasone propionate exert its anti-inflammatory effects?

A: Fluticasone propionate exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor in the cytoplasm. [] This binding leads to the inhibition of inflammatory mediators, including cytokines and chemokines, ultimately reducing airway inflammation. []

Q2: What makes fluticasone propionate more potent than other corticosteroids like budesonide?

A: Research indicates that fluticasone propionate exhibits a higher binding affinity for the glucocorticoid receptor compared to budesonide. [] Moreover, its greater lipophilicity contributes to enhanced tissue penetration and retention, leading to increased potency. []

Q3: How quickly can patients expect to experience therapeutic benefits after starting fluticasone propionate?

A: Studies show that the initial therapeutic effects of fluticasone propionate are typically observed within 1-2 weeks of starting treatment. []

Q4: What is the evidence supporting the efficacy of fluticasone propionate in asthma management?

A: Numerous clinical trials demonstrate the effectiveness of fluticasone propionate in reducing asthma symptoms, improving lung function (as measured by FEV1), decreasing bronchial hyperreactivity, and minimizing the need for rescue medications. []

Q5: Is fluticasone propionate effective in treating both seasonal and perennial allergic rhinitis?

A: Yes, extensive clinical trials confirm the efficacy of intranasal fluticasone propionate in controlling nasal symptoms associated with both seasonal and perennial allergic rhinitis. []

Q6: What is the molecular formula and weight of fluticasone propionate?

A: Fluticasone propionate has the molecular formula C25H31F3O5S and a molecular weight of 500.6 g/mol. []

Q7: Is there any spectroscopic data available for fluticasone propionate?

A: HPLC methods employing UV detection at a wavelength of 236 nm are commonly used to detect and quantify fluticasone propionate. [] This suggests a characteristic UV absorption peak around this wavelength.

Q8: How is fluticasone propionate absorbed and metabolized?

A: Fluticasone propionate primarily undergoes absorption from the lungs after inhalation, with minimal oral bioavailability due to extensive first-pass metabolism in the liver. [] CYP3A4 plays a key role in its metabolism. []

Q9: Does the route of administration influence the systemic bioavailability of fluticasone propionate?

A: Yes, the systemic bioavailability of fluticasone propionate differs depending on the route of administration. Inhaled fluticasone propionate exhibits lower systemic exposure compared to oral administration due to direct delivery to the lungs and high first-pass metabolism in the liver. [, ]

Q10: Are there any known drug interactions associated with fluticasone propionate?

A: Yes, fluticasone propionate is primarily metabolized by the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors, such as ritonavir or lopinavir, can elevate fluticasone propionate plasma levels, potentially increasing the risk of systemic side effects like adrenal suppression. [, ]

Q11: Does fluticasone propionate impact the hypothalamic-pituitary-adrenal (HPA) axis?

A: While generally considered safe, long-term use or high doses of fluticasone propionate may suppress the HPA axis in some individuals. [, ] Monitoring for potential adrenal suppression, especially at higher doses, is crucial.

Q12: What are the common adverse effects associated with fluticasone propionate?

A: The most frequently reported adverse effects of fluticasone propionate are generally localized and mild, including nasal dryness, burning sensation, epistaxis, and headache. []

Q13: Is there a risk of adrenal suppression with fluticasone propionate use?

A: While fluticasone propionate generally exhibits low systemic bioavailability, prolonged use, especially at higher doses, may lead to adrenal suppression in some individuals. [, ] Regular monitoring of adrenal function is essential, particularly during long-term therapy.

Q14: What is the significance of micronization in fluticasone propionate formulations?

A: Micronization of fluticasone propionate enhances its delivery to the lungs by reducing particle size, thereby improving its deposition in the airways and increasing its therapeutic efficacy. []

Q15: Are there specific analytical techniques for characterizing fluticasone propionate particles?

A: Particle size analysis and scanning electron microscopy (SEM) are valuable tools for characterizing the size, morphology, and distribution of micronized fluticasone propionate particles, ensuring optimal delivery and efficacy. []

Q16: How does fluticasone propionate compare to beclomethasone dipropionate in terms of efficacy and safety?

A: Clinical trials suggest that fluticasone propionate demonstrates comparable or superior efficacy to beclomethasone dipropionate in controlling asthma and allergic rhinitis symptoms. [, ] Furthermore, fluticasone propionate may be associated with a lower risk of systemic side effects.

Q17: Are there any emerging alternative therapies for conditions treated with fluticasone propionate?

A: Ongoing research explores novel therapies for asthma and allergic rhinitis, including biologics targeting specific inflammatory pathways. These advancements hold promise for personalized treatment approaches and improved patient outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。